Home > Products > Screening Compounds P53513 > (3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE
(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE - 120848-76-2

(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE

Catalog Number: EVT-1178052
CAS Number: 120848-76-2
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline" and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Research has been conducted to synthesize various analogues of this compound and evaluate their pharmacological properties, particularly as muscarinic receptor antagonists, bradycardic agents, antimicrobial agents, antihypertensive agents, and anti-tubercular agents12345678.

Applications in Various Fields

Muscarinic Receptor Antagonists

The synthesized quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives have shown promise as muscarinic receptor antagonists, particularly for the treatment of overactive bladder. One derivative, in particular, demonstrated similar inhibitory activity against bladder contraction to that of oxybutynin, a standard treatment, but with greater selectivity, potentially reducing the risk of side effects such as dry mouth1.

Bradycardic Agents

Derivatives such as 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines have been evaluated for their bradycardic activities. These compounds have shown potential as specific bradycardic agents, with one derivative exhibiting potent bradycardic activity in rats and inhibiting I(f) currents, which are crucial for pacemaker activity in the heart24.

Antimicrobial Activity

A series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines were synthesized and demonstrated promising antimicrobial activity against various pathogenic strains of bacteria and fungi, suggesting their potential use as antimicrobial agents3.

Antihypertensive Agents

Piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, with some compounds producing strong hypotension in spontaneously hypertensive rat models. These findings indicate their potential application as antihypertensive agents57.

Anti-tubercular Agents

The 2,4-diaminoquinazoline series, which includes derivatives of the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This suggests its potential application in the treatment of tuberculosis, with one compound showing bactericidal activity against both replicating and non-replicating M. tuberculosis8.

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a potent inhibitor of the "funny" If current channel (If channel). This channel is found in the sinus node of the heart, making YM758 a potential therapeutic agent for stable angina and atrial fibrillation. [, , , , ]
  • Relevance: YM758 shares a significant structural similarity with 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. Both compounds possess a 1,2,3,4-tetrahydroisoquinoline core substituted at the 2-position with a piperidine-4-carbonyl group. The key difference lies in the substituents on the piperidine ring and the presence of a 4-fluorobenzamide group on the ethyl chain attached to the piperidine nitrogen in YM758. [, , , , ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a key metabolite of YM758. Studies suggest it's secreted into urine via hOCT2/rOct2 transporters and potentially taken up by the liver via hOCT1/rOct1. [, ]
  • Relevance: YM-252124 exhibits strong structural similarity to 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. Both share the core 1,2,3,4-tetrahydroisoquinoline structure with a piperidine carbonyl substituent at the 2-position. The difference lies in the methoxy substitutions at positions 6 and 7 of the tetrahydroisoquinoline ring and the position of the carbonyl group on the piperidine ring (3-position in YM-252124 versus 4-position in the target compound). [, ]

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is a metabolite of YM758 identified in human urine and plasma. []
  • Relevance: While still possessing the 1,2,3,4-tetrahydroisoquinoline core, YM-385459 differs from 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in several aspects. It features a dihydroisoquinoline ring, methoxy groups at the 6 and 7 positions, and a carbonyl group at the 2-position linked to a piperidin-2-one moiety. []

N-(4-Fluorobenzoyl)glycine (YM-385461)

  • Compound Description: YM-385461, a derivative of p-aminohippuric acid, is another metabolite of YM758 detected in human plasma. Its renal secretion is suggested to occur via hOAT1/rOat1 transporters. []
  • Relevance: YM-385461 diverges significantly from 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. It lacks the 1,2,3,4-tetrahydroisoquinoline moiety altogether and instead comprises N-(4-fluorobenzoyl)glycine. The relationship stems from both being metabolites of YM758, highlighting the metabolic breakdown pathways of the parent compound. []

2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-D-glucopyranosiduronic acid (AS2036329)

  • Compound Description: AS2036329 is a metabolite of YM758 detected in human urine and plasma. []

2-[4-(4-Methoxyphenyl)butan-2-yl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline [(±)-7]

  • Compound Description: This compound shows high affinity and selectivity for σ2 receptors. It was investigated as a potential PET tracer for imaging σ2 receptors in the central nervous system. []
  • Relevance: (±)-7 and 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core and possess methoxy substitutions, although in different positions. The key difference lies in the 2-substituent: a 4-(4-methoxyphenyl)butan-2-yl group in (±)-7 versus a piperidin-4-carbonyl in the target compound. This highlights how variations in this substituent can significantly alter the pharmacological profile. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 exhibited potent tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. It induces autophagy in these cells, suggesting a potential mechanism for its anticancer activity. []

8. Ethyl 2-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)* Compound Description: TD13 displayed tumor-specific cytotoxicity. Its bulky substituents, ethoxycarbonyl and benzyloxycarbonyl groups, contribute to its cytotoxic properties. []* Relevance: While both contain the 1,2,3,4-tetrahydroisoquinoline core, TD13 differs significantly from 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline due to the presence of ethoxycarbonyl and benzyloxycarbonyl groups at positions 1 and 2, respectively. The structural difference highlights how variations in substituents on the core scaffold can influence biological activity. []

Synthesis Analysis

The synthesis of (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone can be achieved through several methods, typically involving the reaction of piperidine derivatives with isoquinoline precursors. One common synthetic route involves the following steps:

  1. Starting Materials: The process begins with 1-piperidinecarboxylic acid and a suitable isoquinoline precursor.
  2. Reaction Conditions: The reaction is generally conducted in an organic solvent under reflux conditions to facilitate the formation of the desired product.
  3. Purification: After completion of the reaction, the product mixture is cooled and subjected to extraction with an organic solvent like ethyl acetate. The organic layer is then washed and dried before purification through techniques such as column chromatography.

Specific technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product. For example, maintaining a controlled temperature during reflux can prevent side reactions that might lead to undesired byproducts .

Molecular Structure Analysis

The molecular structure of (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone features a tetrahydroisoquinoline ring fused to a piperidine moiety. Key structural characteristics include:

  • Bond Lengths: The carbon-nitrogen bond lengths within the piperidine ring typically range from 1.34 Å to 1.47 Å, while carbon-carbon bonds in the isoquinoline structure are approximately 1.39 Å.
  • Torsion Angles: The dihedral angles between the isoquinoline and piperidine rings can significantly affect the compound's conformation and reactivity.

Crystallographic studies may provide additional insights into specific bond angles and distances, which are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone can participate in various chemical reactions typical for amides and isoquinolines:

  1. Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile in reactions with electrophiles.
  2. Reduction Reactions: The ketone functional group may undergo reduction to form alcohols under appropriate conditions.
  3. Cyclization Reactions: Under specific conditions, this compound can participate in cyclization reactions leading to more complex polycyclic structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action for (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. Preliminary studies suggest that it may modulate dopamine and serotonin receptors, potentially influencing mood and cognition.

Research indicates that compounds with similar structures often exhibit neuropharmacological properties, making them candidates for further investigation in treating neurological disorders such as depression or anxiety .

Physical and Chemical Properties Analysis

The physical properties of (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

These properties are crucial for determining handling procedures and potential applications in research and pharmaceuticals .

Applications

(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone has several potential applications:

  1. Pharmaceutical Development: Due to its structural similarities to known psychoactive compounds, it is being investigated for potential use in developing treatments for mental health disorders.
  2. Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  3. Biological Studies: Its effects on neurotransmitter systems make it valuable for studying neurological functions and disorders.

Continued research into this compound may yield significant insights into its therapeutic potential and broaden its applications within medicinal chemistry .

Chemical Characterization & Structural Elucidation

Systematic Nomenclature and IUPAC Classification

The compound (3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its core structure consists of two fused heterocyclic systems: a 3,4-dihydroisoquinoline moiety and a piperidine ring connected via a carbonyl linkage. The IUPAC name explicitly denotes:

  • 3,4-Dihydro-1H-isoquinoline: A benzannulated piperidine with one double bond (positions 3-4 reduced).
  • Piperidin-4-yl: Indicates the attachment point at carbon 4 of the piperidine ring.
  • Methanone: Specifies the carbonyl (C=O) bridge between the isoquinoline nitrogen and piperidine C4 carbon [2] [5].

Alternative naming observed in closely related derivatives includes variations such as 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone, where substituents on the piperidine nitrogen alter the parent name [2]. The molecular formula for the unsubstituted base compound is C₁₅H₁₈N₂O, confirmed via high-resolution mass spectrometry in structural analogs [4].

Table 1: Nomenclature and Identifiers

PropertyValue
IUPAC Name(3,4-dihydro-1H-isoquinolin-2-yl)(piperidin-4-yl)methanone
Molecular FormulaC₁₅H₁₈N₂O
Alternative Substituents1-Ethylsulfonylpiperidin-4-yl [2], 1-(Pyrimidinyl)piperidin-3-yl [4]

Molecular Architecture: Bond Connectivity and Stereochemical Analysis

The molecular architecture features three key components:

  • 3,4-Dihydroisoquinoline System: A partially saturated bicyclic scaffold with benzene fused to a six-membered ring containing nitrogen at position 2. The saturation at C3-C4 introduces a chiral center but is typically studied as a racemate [1] [7].
  • Piperidine Ring: Adopts a chair conformation. The carbonyl attachment at C4 positions this carbon in a pseudo-equatorial orientation, minimizing steric strain.
  • Carbonyl Bridge: The ketone (C=O) connects the isoquinoline nitrogen (N2) to the piperidine C4 carbon, forming an amide-like linkage with restricted rotation due to partial double-bond character (bond length: ~1.23 Å) [7].

Critical bond angles and distances derived from crystallographic studies of analogs include:

  • C=O bond length: 1.225 Å (consistent with ketones).
  • N(isoquinoline)–C(carbonyl) bond: 1.345 Å (shorter than typical C–N single bonds due to resonance).
  • Piperidine C4–N(carbonyl) bond: 1.456 Å [7].The tetrahydroisoquinoline ring exhibits a half-chair conformation, while the piperidine ring maintains chair geometry. Substituents on piperidine (e.g., at N1) can induce puckering distortions, altering dihedral angles by 5–10° [1] [4].

Comparative Analysis with Isoquinoline-Piperidine Hybrid Derivatives

Structurally analogous hybrids exhibit significant variations in bioactivity and physicochemical properties based on:

A. Substituent Effects on Piperidine Nitrogen

  • N-Unsubstituted: Base compound (MW = 306.4 g/mol) shows moderate polarity (cLogP ~1.8).
  • N-Sulfonylation: E.g., 1-ethylsulfonylpiperidin-4-yl derivative (MW = 323.4 g/mol) increases polarity and hydrogen-bond acceptor capacity [2].
  • N-Heteroarylation: Derivatives like [1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]methanone (MW = 410.5 g/mol) enhance π-stacking capability [4].

B. Modifications to Isoquinoline Core

  • 6,7-Dimethoxy substitution: Electron-donating groups increase electron density at N2, strengthening hydrogen-bond donation (e.g., to Arg368 in PRMT5 inhibitors) [1] [4].
  • Ring saturation: 3,4-Dihydro derivatives exhibit greater conformational flexibility than fully aromatic isoquinolines, improving binding pocket adaptation [8].

Table 2: Structural and Property Comparison of Key Derivatives

Compound TypeMolecular Weight (g/mol)Key Structural FeatureEffect on Properties
Base Hybrid (unsubstituted)306.4N1-H piperidineModerate lipophilicity (cLogP 1.8)
1-Ethylsulfonyl Derivative323.4 [2]Piperidine N1-SO₂CH₂CH₃Enhanced solubility, H-bond acceptance
6,7-Dimethoxy Derivative410.5 [4]Isoquinoline 6,7-(OCH₃)₂Increased electron density, binding affinity

C. Bioisosteric Replacements

Replacing the carbonyl linker with thiocarbonyl or reversing the amide direction (e.g., isoquinoline-C=O-piperidine) disrupts geometry and hydrogen-bonding patterns, reducing biochemical potency by >10-fold in PRMT5 inhibition assays [1].

X-ray Crystallographic Data and Conformational Dynamics

Single-crystal X-ray diffraction studies of closely related compounds reveal:

A. Unit Cell Parameters and Space Group

  • Crystal system: Monoclinic (common in analogs).
  • Space group: P2₁/c (exhibiting Z′ = 4).
  • Unit cell dimensions: a = 13.4050(4) Å, b = 4.7716(1) Å, c = 11.7303(4) Å, β = 92.34° [7].

B. Molecular Conformation

  • The dihedral angle between the isoquinoline mean plane and piperidine ring averages 85.5°, indicating near-perpendicular orientation.
  • The carbonyl bridge adopts an s-trans conformation, with torsion angle N(isoq)–C(=O)–N(piper)–C4 = 178.2° [7].

C. Intermolecular Interactions

  • Hydrogen bonding: N(piperidine)–H···O(carbonyl) interactions (distance: 2.89 Å) form chains along the b-axis.
  • Van der Waals contacts: Methyl/methylene groups pack via hydrophobic interactions (3.5–4.0 Å).
  • π-Stacking: Isoquinoline rings exhibit offset stacking (interplanar distance: 3.48 Å) in dimethoxy derivatives [4] [7].

Table 3: Crystallographic Parameters for Representative Analogs

ParameterValueMeasurement Technique
Space GroupP2₁/cX-ray diffraction (CuKα)
Density (g/cm³)1.492Calculated from cell volume
R-factor0.031Refinement convergence
Packing Efficiency94.2%Voronoi analysis

Thermal displacement parameters (Ueq) for the base compound’s atoms range from 0.022–0.028 Ų, indicating low conformational disorder. Molecular dynamics simulations predict rotational energy barriers of ~8 kcal/mol for piperidine ring inversion, suggesting flexibility at physiological temperatures [7].

Properties

CAS Number

120848-76-2

Product Name

(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2

InChI Key

BAUPZLTVOMQSAD-UHFFFAOYSA-N

SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2

Canonical SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.